Cas no 209968-27-4 (4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide)

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated phenyl group and a pyrrolidine-containing side chain. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The bromine substituent offers a reactive site for further functionalization, while the pyrrolidine moiety enhances solubility and binding affinity in target interactions. Its well-defined structure and stability make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide structure
209968-27-4 structure
Product name:4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
CAS No:209968-27-4
MF:C12H17BrN2O2S
MW:333.244580984116
CID:843157
PubChem ID:4033090

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
    • 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
    • Benzenesulfonamide, 4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-
    • SMR000502806
    • 4-Bromo-N-(2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
    • CHEMBL81360
    • MLS001183628
    • HMS2837C23
    • BDBM50065133
    • STK001973
    • 209968-27-4
    • SCHEMBL270734
    • DTXSID90398660
    • DIYRIYJMMLUTQP-UHFFFAOYSA-N
    • DB-367619
    • MFCD02556611
    • 4-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
    • E87405
    • AKOS005374409
    • CS-0360318
    • Inchi: InChI=1S/C12H17BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2
    • InChI Key: DIYRIYJMMLUTQP-UHFFFAOYSA-N
    • SMILES: C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br

Computed Properties

  • Exact Mass: 332.01951
  • Monoisotopic Mass: 332.01941g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.8Ų
  • XLogP3: 2.1

Experimental Properties

  • PSA: 49.41

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM196885-1g
4-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
209968-27-4 95%
1g
$194 2023-03-07
Apollo Scientific
OR350068-1g
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
209968-27-4
1g
£410.00 2024-05-25
Chemenu
CM196885-5g
4-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
209968-27-4 95%
5g
$626 2021-08-05
abcr
AB592498-100mg
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide; .
209968-27-4
100mg
€285.40 2024-07-24
abcr
AB592498-1g
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide; .
209968-27-4
1g
€991.50 2024-07-24
Alichem
A019086794-1g
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
209968-27-4 95%
1g
$400.00 2023-09-02
abcr
AB592498-250mg
4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide; .
209968-27-4
250mg
€520.80 2024-07-24

Additional information on 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide: A Comprehensive Overview

The compound with CAS No. 209968-27-4, commonly referred to as 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, is a highly specialized organic chemical entity that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a bromine atom at the para position of a benzene ring, a sulfonamide group, and a pyrrolidine-containing side chain. The combination of these functional groups endows the molecule with distinctive chemical properties and potential applications.

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been the subject of extensive research in recent years, particularly in the context of drug discovery. The sulfonamide group is known for its ability to act as a bioisostere of carboxylic acids, making it a valuable component in the design of bioactive molecules. The pyrrolidine ring, on the other hand, introduces rigidity and potential hydrogen bonding capabilities, which can enhance the compound's interactions with biological targets.

Recent studies have highlighted the potential of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide as a lead compound in the development of novel therapeutic agents. For instance, researchers have explored its role as a modulator of protein-protein interactions (PPIs), a challenging but promising area in drug development. The bromine substituent at the para position has been shown to influence the compound's electronic properties and its ability to bind to specific targets.

In addition to its pharmacological applications, 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has also been investigated for its potential in materials science. Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials, where specific functional groups are required to achieve desired properties.

The synthesis of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves a multi-step process that typically begins with the preparation of the benzene ring with bromine substituents. This is followed by the introduction of the sulfonamide group and the pyrrolidine-containing side chain through carefully controlled reactions. The optimization of these steps is crucial to ensure high yields and purity of the final product.

From an environmental standpoint, 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been evaluated for its biodegradability and toxicity profiles. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental impact.

In conclusion, 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide (CAS No. 209968-27-4) is a versatile compound with significant potential in both medicinal and materials science applications. Its unique structure and functional groups make it an attractive candidate for further research and development. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound is likely to play an increasingly important role in various scientific disciplines.

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